molecular formula C20H18ClN5O3 B2664818 3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-63-6

3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2664818
CAS RN: 872838-63-6
M. Wt: 411.85
InChI Key: JLZZHPQJGZTRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a chlorobenzyl group, a furan ring, and an imidazo[2,1-f]purine dione structure. These groups are common in many pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring and the imidazo[2,1-f]purine dione structure would contribute to the rigidity of the molecule, potentially affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorobenzyl group, the furan ring, and the imidazo[2,1-f]purine dione structure. These groups could participate in a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity, and the chlorobenzyl group could affect its polarity .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Coburn and Taylor (1982) on mesoionic purinone analogs, related to purine-2,8-dione, delves into the synthesis and properties of these compounds. Their work highlights the chemical reactivity and potential applications of similar structures in developing new chemical entities (Coburn & Taylor, 1982). Similarly, research on the structure-activity relationships of alkylxanthines and imidazo[2,1-i]purines as phosphodiesterase 4 (PDE4) inhibitors by Suzuki et al. (2006) points to the design of novel compounds based on these frameworks for therapeutic targets (Suzuki et al., 2006).

Pharmacological Applications

Baraldi et al. (2008) explored imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists, suggesting these compounds' significance in modulating adenosine receptor activity, which is crucial for various physiological processes (Baraldi et al., 2008). Another study by Baraldi et al. (2005) on pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives emphasizes their potential as selective human A3 adenosine receptor antagonists, highlighting the therapeutic implications in diseases where adenosine plays a key role (Baraldi et al., 2005).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-23-17-16(18(27)26(20(23)28)11-13-5-2-3-7-15(13)21)25-9-8-24(19(25)22-17)12-14-6-4-10-29-14/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZZHPQJGZTRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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